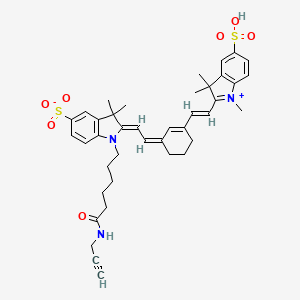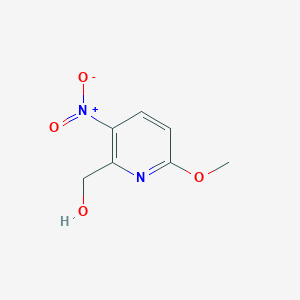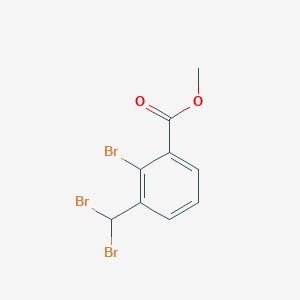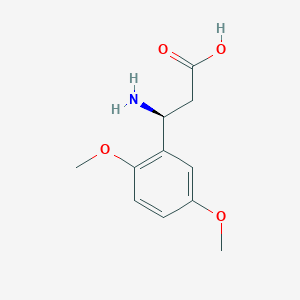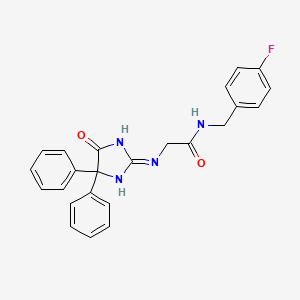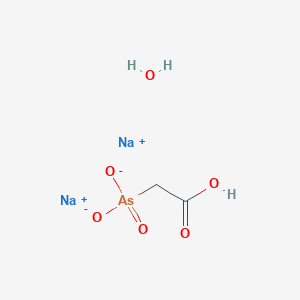
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid: is an organic compound characterized by a methoxy group attached to a cyclohexa-1,4-diene ring, with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyphenol, which undergoes a series of reactions to form the desired product.
Formation of Intermediate: The 4-methoxyphenol is first converted to 4-methoxycyclohexa-1,4-diene through a series of hydrogenation and dehydrogenation reactions.
Acetic Acid Addition: The intermediate is then subjected to a carboxylation reaction, where acetic acid is introduced to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation steps.
Controlled Reaction Conditions: Maintaining specific temperatures and pressures to optimize yield and purity.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the diene ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the methoxy group, where reagents like halogens or nitrating agents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclohexane derivatives
Substitution: Introduction of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy and acetic acid groups on biological systems. It may serve as a model compound in enzymatic studies or as a ligand in receptor binding assays.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The methoxy group and acetic acid moiety can be modified to enhance biological activity, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.
Wirkmechanismus
The mechanism by which 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the acetic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but lacks the diene ring.
2-(4-Methoxyphenyl)acetic acid: Similar structure but with a phenyl ring instead of a cyclohexa-1,4-diene ring.
4-Methoxycyclohexanecarboxylic acid: Similar structure but with a fully saturated cyclohexane ring.
Uniqueness
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid is unique due to the presence of both a methoxy group and a cyclohexa-1,4-diene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-(4-methoxycyclohexa-1,4-dien-1-yl)acetic acid |
InChI |
InChI=1S/C9H12O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2,5H,3-4,6H2,1H3,(H,10,11) |
InChI-Schlüssel |
SZSIEUTWLLGRME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CCC(=CC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




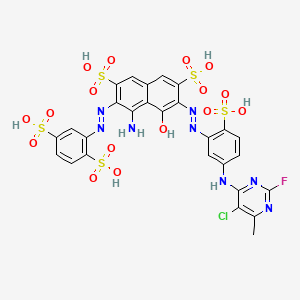
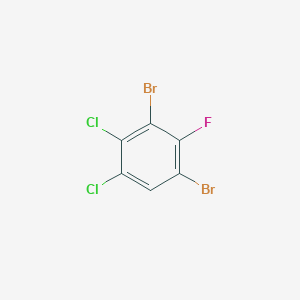
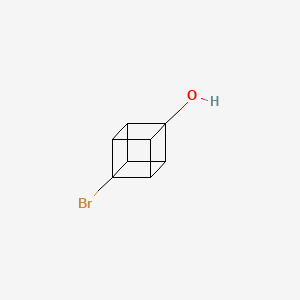
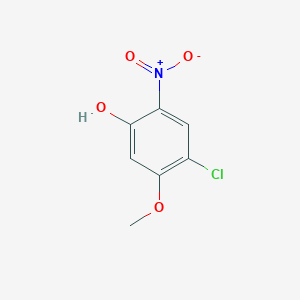

![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
